molecular formula C21H17N5O5 B2614851 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-33-1

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2614851
CAS RN: 898447-33-1
M. Wt: 419.397
InChI Key: RWZMRVLGLKBKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C21H17N5O5 and its molecular weight is 419.397. The purity is usually 95%.
BenchChem offers high-quality 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

The review by Ostrowski (2022) discusses the significance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules. It emphasizes the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities by comparing furanyl- or thienyl-substituted derivatives with their aryl counterparts. This includes a wide range of compounds such as 5-heteroaryl-2'-deoxyuridines, 8-heteroaryl-2,9-disubstituted adenine derivatives, and 6-heteroaryl purine and 7-deazapurine ribonucleosides, demonstrating their optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. These studies exemplify the search for compounds with enhanced activity and selectivity, highlighting the potential of structural modification in drug development (Ostrowski, 2022).

Environmental Fate of Parabens

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, used as preservatives in various consumer products, are considered emerging contaminants. The study discusses their biodegradability, ubiquity in surface water and sediments, and potential as weak endocrine disrupter chemicals. Understanding the environmental impact of parabens, including those structurally related to the compound , is crucial for assessing their ecological risks and developing strategies for mitigating their presence in the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Tautomerism of Nucleic Acid Bases

The research by Person et al. (1989) explores the tautomerism of purine and pyrimidine bases, crucial for understanding the molecular interactions and stability of nucleic acids. This study provides insights into the effects of environmental interactions on the stability of tautomers, which is essential for drug design, especially when targeting nucleic acid components. The findings have implications for designing drugs that can interact specifically with DNA or RNA by targeting certain tautomeric forms, offering a pathway to novel therapeutic agents (Person et al., 1989).

Anticancer Potential of Benzimidazole Hybrids

Akhtar et al. (2019) present a comprehensive review on the design and synthesis of benzimidazole derivatives as anticancer agents. Benzimidazole and its derivatives are highlighted for their wide range of biological activities, including anticancer properties through mechanisms such as intercalation, alkylating agents, topoisomerases, and tubulin inhibitors. This review underscores the significance of structural modifications in benzimidazole derivatives to enhance their potency and selectivity as anticancer agents, demonstrating the importance of structural analysis in drug development (Akhtar et al., 2019).

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-2-29-13-6-4-3-5-12(13)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)11-7-8-14-15(9-11)31-10-30-14/h3-9H,2,10H2,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZMRVLGLKBKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC5=C(C=C4)OCO5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1,3-benzodioxol-5-yl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.